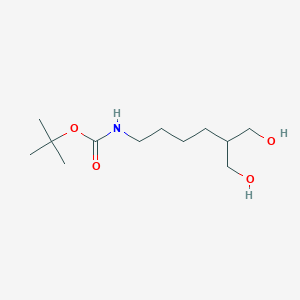![molecular formula C17H15N3O B14012092 N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide CAS No. 31309-69-0](/img/structure/B14012092.png)
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules. The presence of an amino group and an acetamide group further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide typically involves the reaction of 3-aminoisoquinoline with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide: Unique due to its specific isoquinoline and acetamide structure.
Phenylacetamide derivatives: Similar in structure but differ in biological activity and chemical reactivity.
Isoquinoline derivatives: Share the isoquinoline moiety but vary in functional groups and applications.
Uniqueness
This compound stands out due to its combination of the isoquinoline and acetamide groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31309-69-0 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O/c1-11(21)20-14-8-6-12(7-9-14)16-15-5-3-2-4-13(15)10-19-17(16)18/h2-10H,1H3,(H2,18,19)(H,20,21) |
InChI Key |
VKUBFIMBVDSAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


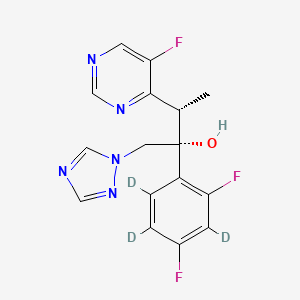
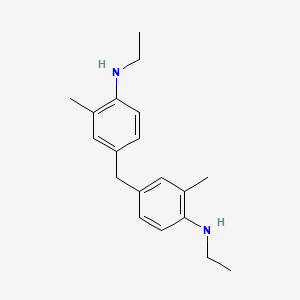
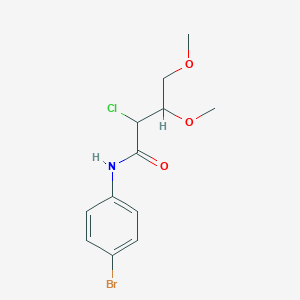
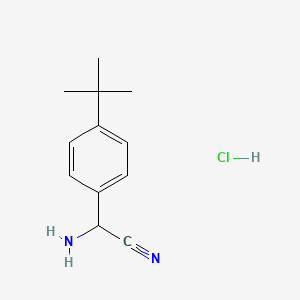
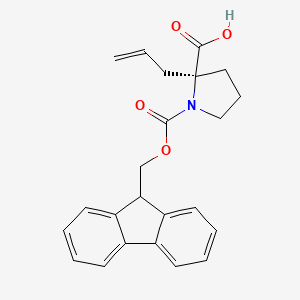

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
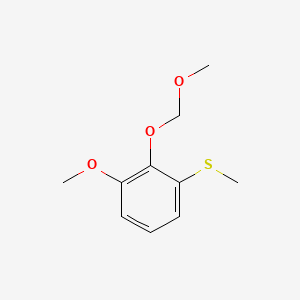
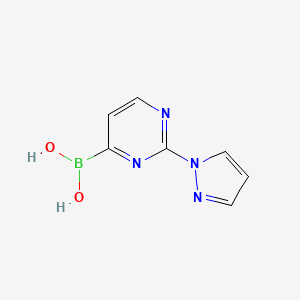
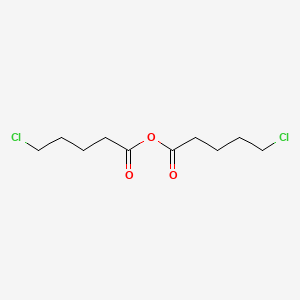
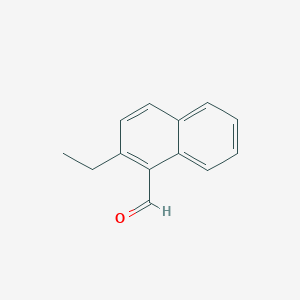
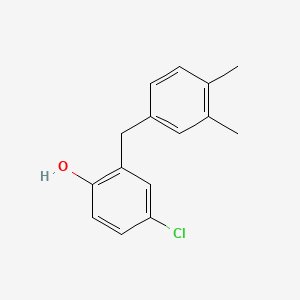
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
